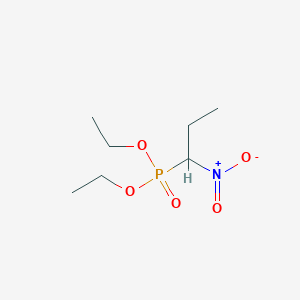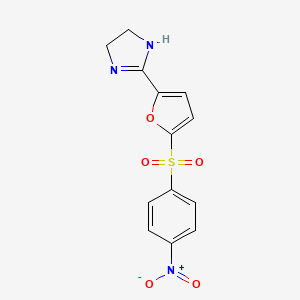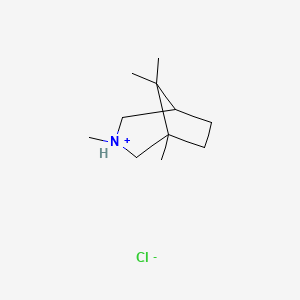
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . One common method involves the use of 1,3-dipolar cycloaddition reactions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalytic systems and optimized reaction conditions to achieve the desired stereochemistry and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . By inhibiting this enzyme, the compound can increase the levels of endogenous anti-inflammatory molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo(3.2.1)octane: This compound shares a similar bicyclic structure and is also used in the synthesis of tropane alkaloids.
2-Azabicyclo(3.2.1)octane: Another related compound with significant potential in drug discovery.
3-Chloro-8-methyl-8-azabicyclo(3.2.1)octane: A derivative with similar structural features.
Uniqueness
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
937-74-6 |
|---|---|
Fórmula molecular |
C11H22ClN |
Peso molecular |
203.75 g/mol |
Nombre IUPAC |
1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octane;chloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)9-5-6-11(10,3)8-12(4)7-9;/h9H,5-8H2,1-4H3;1H |
Clave InChI |
NKLXCHWJENSPCX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C[NH+](C2)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)

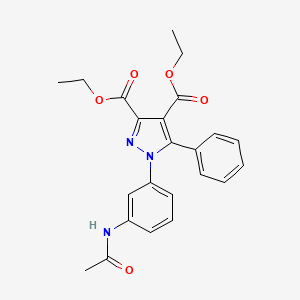
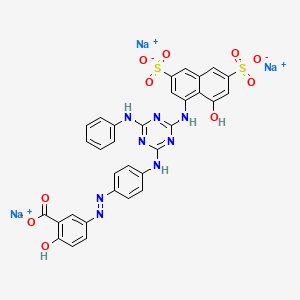
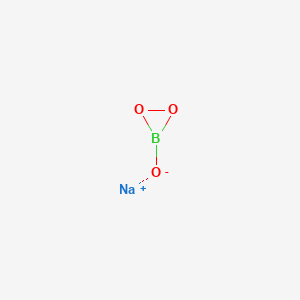
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
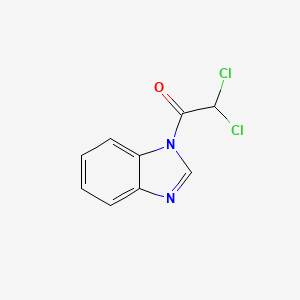
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)


![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
